1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the tetrahydrofuran and pyrimidine rings. Common reagents used in the synthesis include protecting groups such as tert-butyldimethylsilyl (TBDMS) and triphenylmethoxy (trityl) groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification methods, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy and diphenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions may involve nucleophiles such as halides or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione: A structurally similar compound with different functional groups.
1-[(2R,4S,5R)-4-fluoro-5-[(triphenylmethoxy)methyl]oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C29H28N2O6 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H28N2O6/c1-35-23-14-12-22(13-15-23)29(20-8-4-2-5-9-20,21-10-6-3-7-11-21)36-19-25-24(32)18-27(37-25)31-17-16-26(33)30-28(31)34/h2-17,24-25,27,32H,18-19H2,1H3,(H,30,33,34)/t24-,25-,27-/m1/s1 |
InChI Key |
OGNWBRYGAKIEJL-RGSZASNESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=CC(=O)NC5=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O |
Origin of Product |
United States |
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